4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95%
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Overview
Description
4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid (FMHBA) is a phenolic acid that is used in a wide range of scientific research applications. It is an aromatic compound that contains two fluorine atoms, one methyl group, and one hydroxy group. FMHBA is a colorless, crystalline solid with a melting point of 150-152°C and a molecular weight of 220.23 g/mol. It is soluble in a variety of organic solvents such as methanol, ethanol, and ether. It is also soluble in water and has been used in a variety of scientific research applications.
Scientific Research Applications
4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% is widely used in scientific research applications due to its unique properties. It has been used as a reagent in a variety of reactions, including the synthesis of other phenolic acids. It has also been used as a catalyst in the synthesis of a variety of organic compounds. Additionally, 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents and antifungal agents.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed that the hydroxy group of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% can act as a hydrogen bond donor or acceptor, allowing it to interact with a variety of other molecules. Additionally, the fluorine atoms of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% can interact with other molecules, allowing it to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% are not yet fully understood. However, it is believed that 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% may have a variety of effects on the body, including anti-inflammatory and antifungal activity. Additionally, 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% may act as an antioxidant, protecting cells from oxidative damage caused by free radicals.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% is non-toxic and has a low vapor pressure, making it safe to use in laboratory experiments. The main limitation of using 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments is that it is not yet fully understood, and its exact mechanism of action is unknown.
Future Directions
The future of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% in scientific research is promising. Future research should focus on understanding the exact mechanism of action of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95%, as well as its biochemical and physiological effects. Additionally, further research should investigate the potential applications of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% in the pharmaceutical and medical fields. Additionally, research should focus on the synthesis of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95%, as well as its potential use as a catalyst in a variety of reactions. Finally, research should investigate the potential toxicity of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% and its potential effects on the environment.
Synthesis Methods
4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been synthesized in a variety of ways, including the reaction of 4-fluorobenzaldehyde and 3-hydroxybenzoic acid in the presence of a base. This reaction produces 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% in yields of up to 80%. Other methods for the synthesis of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% include the reaction of 4-fluorophenol and 3-hydroxybenzoic acid in the presence of a base, as well as the reaction of 4-fluorobenzyl bromide and 3-hydroxybenzoic acid in the presence of a base.
properties
IUPAC Name |
4-(2-fluoro-4-methylphenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-2-4-10(12(15)6-8)11-5-3-9(14(17)18)7-13(11)16/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXLTPCLJOHFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689190 |
Source
|
Record name | 2'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-72-4 |
Source
|
Record name | 2'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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